- Total synthesis of quinocarcinol methyl ester, Journal of the American Chemical Society, 1985, 107(5), 1421-3

Cas no 94956-98-6 (Benzaldehyde, 3-methoxy-2-(2-propenyl)-)

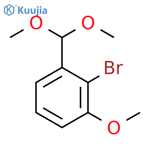

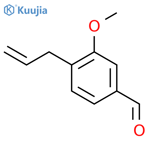

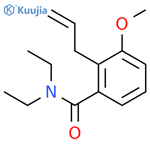

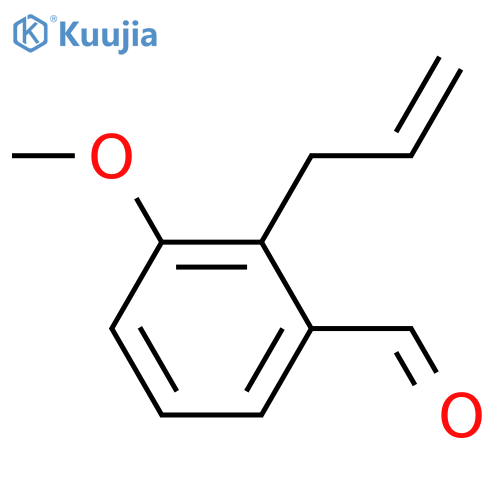

94956-98-6 structure

اسم المنتج:Benzaldehyde, 3-methoxy-2-(2-propenyl)-

كاس عدد:94956-98-6

وسط:C11H12O2

ميغاواط:176.211783409119

CID:735149

Benzaldehyde, 3-methoxy-2-(2-propenyl)- الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- Benzaldehyde, 3-methoxy-2-(2-propenyl)-

- 3-methoxy-2-prop-2-enylbenzaldehyde

- 2-allyl-3-methoxybenzaldehyde

- Benzaldehyde,3-methoxy-2-(2-propenyl)

- 3-Methoxy-2-(2-propen-1-yl)benzaldehyde (ACI)

- Benzaldehyde, 3-methoxy-2-(2-propenyl)- (9CI)

-

- نواة داخلي: 1S/C11H12O2/c1-3-5-10-9(8-12)6-4-7-11(10)13-2/h3-4,6-8H,1,5H2,2H3

- مفتاح Inchi: OQOUDZFBMYRNCD-UHFFFAOYSA-N

- ابتسامات: O=CC1C(CC=C)=C(OC)C=CC=1

حساب السمة

- نوعية دقيقة: 176.08400

الخصائص التجريبية

- كثيف: 1.039±0.06 g/cm3 (20 ºC 760 Torr),

- نقطة الغليان: 269.6±25.0 ºC (760 Torr),

- نقطة الوميض: 112.6±16.7 ºC,

- الذوبان: Very slightly soluble (0.25 g/l) (25 º C),

- بسا: 26.30000

- لوغب: 2.23620

Benzaldehyde, 3-methoxy-2-(2-propenyl)- الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1142377-100mg |

2-Allyl-3-methoxybenzaldehyde |

94956-98-6 | 97% +(stabilized with TBC) | 100mg |

$53.0 | 2025-02-28 | |

| Ambeed | A1142377-1g |

2-Allyl-3-methoxybenzaldehyde |

94956-98-6 | 97% +(stabilized with TBC) | 1g |

$239.0 | 2025-02-28 | |

| Chemenu | CM328706-500g |

3-methoxy-2-prop-2-enylbenzaldehyde |

94956-98-6 | 95%+ | 500g |

$13986 | 2021-06-16 | |

| A2B Chem LLC | AD14439-2.5g |

Benzaldehyde, 3-methoxy-2-(2-propenyl)- |

94956-98-6 | >95% | 2.5g |

$312.00 | 2024-07-18 | |

| A2B Chem LLC | AD14439-1g |

Benzaldehyde, 3-methoxy-2-(2-propenyl)- |

94956-98-6 | >95% | 1g |

$218.00 | 2024-07-18 | |

| Chemenu | CM328706-500g |

3-methoxy-2-prop-2-enylbenzaldehyde |

94956-98-6 | 95%+ | 500g |

$13986 | 2022-06-09 | |

| Ambeed | A1142377-250mg |

2-Allyl-3-methoxybenzaldehyde |

94956-98-6 | 97% +(stabilized with TBC) | 250mg |

$89.0 | 2025-02-28 |

Benzaldehyde, 3-methoxy-2-(2-propenyl)- طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Sodium hydride

المراجع

طريقة الإنتاج 2

رد فعل الشرط

المراجع

- Synthesis of Substituted 2,3-Benzodiazepines, Journal of Organic Chemistry, 2016, 81(20), 9836-9847

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Hydrochloric acid Solvents: Water

المراجع

- Synthesis of 2-substituted-3-methoxybenzaldehydes by condensation of ortho-lithiated 2-(3-methoxyphenyl)-4,4-dimethyl-Δ2-oxazoline with appropriate electrophiles, Journal of the Bangladesh Chemical Society, 1992, 5(1), 15-22

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 10 min, 25 °C

1.2 25 °C; 8 h, reflux; reflux → 25 °C

1.3 Solvents: Decalin ; 8 h, reflux; reflux → 25 °C

1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 10 min, 25 °C

1.5 8 h, reflux

1.2 25 °C; 8 h, reflux; reflux → 25 °C

1.3 Solvents: Decalin ; 8 h, reflux; reflux → 25 °C

1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 10 min, 25 °C

1.5 8 h, reflux

المراجع

- PdCl2/CuCl2/Bi(OTf)3-promoted Construction of Sulfonyl Dibenzooxabicyclo[3.3.1]nonanes and Arylnaphthalenes via Intramolecular Annulation of Sulfonyl o-Allylarylchromanones, Advanced Synthesis & Catalysis, 2020, 362(24), 5736-5750

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Copper bromide (CuBr) ; -78 °C; 5 h, -78 °C

1.3 -78 °C; overnight, -78 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h

1.2 Reagents: Copper bromide (CuBr) ; -78 °C; 5 h, -78 °C

1.3 -78 °C; overnight, -78 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h

المراجع

- Nickel-Catalyzed Intramolecular Hydroalkenylation of Imines, Organic Letters, 2021, 23(20), 7900-7904

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C

1.2 Solvents: Dichloromethane ; 1 h, -78 °C

1.3 Reagents: Triethylamine ; overnight, -78 °C → rt

1.2 Solvents: Dichloromethane ; 1 h, -78 °C

1.3 Reagents: Triethylamine ; overnight, -78 °C → rt

المراجع

- The Intramolecular Asymmetric Pauson-Khand Cyclization as a Novel and General Stereoselective Route to Benzindene Prostacyclins: Synthesis of UT-15 (Treprostinil), Journal of Organic Chemistry, 2004, 69(6), 1890-1902

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Potassium carbonate

1.2 Reagents: Decalin ; heated

1.3 Reagents: Potassium carbonate Solvents: Acetone

1.2 Reagents: Decalin ; heated

1.3 Reagents: Potassium carbonate Solvents: Acetone

المراجع

- CuI Mediated One-Pot Cycloacetalization/Ketalization of o-Carbonyl Allylbenzenes: Synthesis of Benzobicyclo[3.2.1]octane Core, Organic Letters, 2017, 19(7), 1870-1873

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Potassium carbonate

المراجع

- tBuO2H/Cu(acac)2-Mediated Intramolecular Oxidative Lactonization of o-Allyl Arylaldehydes: Synthesis of 1-Oxoisochromans, Synthesis, 2021, 53(3), 527-537

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Dichlorophenylborane , Lithium diisopropylamide

1.2 -

1.2 -

المراجع

- Synthesis of dihydrobenzoimidazo[2,1-a]isoquinolines, Tetrahedron Letters, 2012, 53(32), 4156-4160

طريقة الإنتاج 10

رد فعل الشرط

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 8 h, reflux; reflux → rt

1.2 Solvents: Water ; 8 h, rt

1.2 Solvents: Water ; 8 h, rt

المراجع

- Synthesis of 3-Azidopiperidine Skeleton Employing Ceric Ammonium Nitrate (CAN)-Mediated Regioselective Azidoalkoxylation of Enol Ether: Total Synthesis of D2 Receptor Agonist (±)-Quinagolide, Organic Letters, 2018, 20(22), 7011-7014

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 10 min, rt

1.2 6 h, reflux

1.2 6 h, reflux

المراجع

- Synthesis of Polysubstituted 3-Methylisoquinolines through the π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-Dimethylhydrazine, European Journal of Organic Chemistry, 2018, 2018(40), 5605-5614

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Potassium carbonate

1.2 Solvents: Decalin ; reflux

1.3 Reagents: Potassium carbonate

1.2 Solvents: Decalin ; reflux

1.3 Reagents: Potassium carbonate

المراجع

- Facile synthesis of substituted isoquinolines, Tetrahedron Letters, 2012, 53(16), 2125-2128

طريقة الإنتاج 13

رد فعل الشرط

1.1 Reagents: Butyllithium , Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 0.5 h, 0 °C

1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C; 20 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C; 20 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

المراجع

- Ambiphilic Vinylcarbenoid Reactivity of (α-(Tributylstannyl)-π-allyl)palladium(II) Species, Organometallics, 2007, 26(1), 30-32

Benzaldehyde, 3-methoxy-2-(2-propenyl)- Raw materials

- Benzene, 2-bromo-1-(dimethoxymethyl)-3-methoxy-

- 3-Hydroxybenzaldehyde

- 3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde

- (2-Allyl-3-methoxyphenyl)methanol

- Benzamide, N,N-diethyl-3-methoxy-2-(2-propenyl)-

- Oxazolidine, 2-[3-methoxy-2-(2-propenyl)phenyl]-3,4,4-trimethyl-

Benzaldehyde, 3-methoxy-2-(2-propenyl)- Preparation Products

Benzaldehyde, 3-methoxy-2-(2-propenyl)- الوثائق ذات الصلة

-

Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

94956-98-6 (Benzaldehyde, 3-methoxy-2-(2-propenyl)-) منتجات ذات صلة

- 722492-70-8(2-Ethyl-3-methoxybenzaldehyde)

- 30186-46-0(1-tert-butyl-1H-pyrrole-3-carbaldehyde)

- 3422-31-9(DL-B-HYDROXYMYRISTIC ACID)

- 31252-43-4(4-benzylpiperidine-1-carbonyl chloride)

- 1339451-29-4(3-(2,3-difluorophenyl)prop-2-yn-1-ol)

- 1490258-72-4(5-(3-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde)

- 2034569-18-9(N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide)

- 1361792-78-0(2-(Aminomethyl)-3-methyl-4-(trifluoromethoxy)pyridine-5-acetic acid)

- 1060802-41-6(2,2,2-Trifluoro-1-(3-fluoropyridin-2-YL)ethanone)

- 919052-68-9(4-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)methylbenzamide)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:94956-98-6)Benzaldehyde, 3-methoxy-2-(2-propenyl)-

نقاء:99%

كمية:1g

الأسعار ($):215